molecular formula C8H8N2O B14839651 2-(Aminomethyl)-5-hydroxybenzonitrile

2-(Aminomethyl)-5-hydroxybenzonitrile

Cat. No.: B14839651
M. Wt: 148.16 g/mol
InChI Key: SLJDRNKTNAFKDU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-hydroxybenzonitrile is a benzonitrile derivative featuring a hydroxyl (-OH) group at the 5-position and an aminomethyl (-CH₂NH₂) substituent at the 2-position. Its molecular formula is C₈H₈N₂O, with a molecular weight of 164.16 g/mol (calculated). The hydroxyl and aminomethyl groups enable hydrogen bonding, influencing solubility and reactivity.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-(aminomethyl)-5-hydroxybenzonitrile

InChI

InChI=1S/C8H8N2O/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H,4,9H2

InChI Key

SLJDRNKTNAFKDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C#N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-hydroxybenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-2-nitrobenzonitrile with formaldehyde and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-(Aminomethyl)-5-hydroxybenzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-hydroxybenzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxy group can participate in various biochemical reactions. The nitrile group may also play a role in the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(Aminomethyl)-5-hydroxybenzonitrile with key analogs, highlighting substituent effects, properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -CH₂NH₂ (2), -OH (5), -CN (1) C₈H₈N₂O 164.16 Hypothetical use as a drug intermediate; potential hydrogen-bonding interactions. N/A
5-Bromo-2-hydroxybenzonitrile -Br (5), -OH (2), -CN (1) C₇H₄BrNO 212.02 Used in antiretroviral and anticancer agents; forms infinite H-bonded chains .
5-Amino-2-fluorobenzonitrile -NH₂ (5), -F (2), -CN (1) C₇H₅FN₂ 148.13 Electron-withdrawing -F enhances nitrile reactivity; potential precursor for amide synthesis .
5-(Aminomethyl)-2-methylbenzonitrile -CH₂NH₂ (5), -CH₃ (2), -CN (1) C₉H₁₀N₂ 146.19 Hazardous (skin/eye irritant); methyl group increases steric hindrance .
2-Amino-5-hydroxybenzonitrile -NH₂ (2), -OH (5), -CN (1) C₇H₆N₂O 134.14 Bioactive intermediate; direct amino group enables Schiff base formation .

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -Br in 5-bromo-2-hydroxybenzonitrile) enhance nitrile electrophilicity, aiding nucleophilic additions . Aminomethyl (-CH₂NH₂) vs. amino (-NH₂): The aminomethyl group offers greater flexibility in functionalization (e.g., alkylation) compared to the direct amino group in 2-amino-5-hydroxybenzonitrile.

Hydrogen Bonding and Solubility: Hydroxyl and aminomethyl groups in the target compound enable intramolecular and intermolecular hydrogen bonds, improving solubility in polar solvents (e.g., ethanol, water) . In 5-bromo-2-hydroxybenzonitrile, O–H⋯N hydrogen bonds create stable crystalline networks, critical for solid-state applications .

Safety Profiles: Aminomethyl-containing compounds (e.g., 5-(aminomethyl)-2-methylbenzonitrile) exhibit hazards such as skin irritation (H314) and acute toxicity (H302) . Similar risks are anticipated for this compound.

Applications in Drug Synthesis :

  • Brominated and fluorinated derivatives are used in antiretroviral and anticancer agents .
  • The hydroxyl and nitrile groups in the target compound suggest utility as a scaffold for kinase inhibitors or protease-targeted therapies.

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